4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine
CAS No.:
Cat. No.: VC13545835
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFNO |
|---|---|
| Molecular Weight | 243.70 g/mol |
| IUPAC Name | 4-(4-chloro-3-fluorophenyl)-1-methylpiperidin-4-ol |
| Standard InChI | InChI=1S/C12H15ClFNO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3 |
| Standard InChI Key | ZYBMVCZREHLXME-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O |
| Canonical SMILES | CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine features a piperidine core substituted at the 1-position with a methyl group and at the 4-position with both a hydroxyl group and a 4-chloro-3-fluorophenyl moiety. The molecular formula is C<sub>12</sub>H<sub>14</sub>ClFNO, with a molar mass of 257.70 g/mol. Key structural attributes include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that adopts a chair conformation, minimizing steric strain.
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Hydroxyl group: Positioned equatorially at C4, enabling hydrogen bonding with biological targets .
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Chloro-fluorophenyl substituent: Introduces electron-withdrawing effects, modulating aromatic ring reactivity and enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
The chloro and fluoro groups at the 4- and 3-positions of the phenyl ring create a polarized aromatic system, influencing both solubility and intermolecular interactions.
Physicochemical Properties
While experimental data for this specific compound are sparse, properties can be extrapolated from analogous piperidine derivatives:
| Property | Value/Description | Source Analogue |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, THF | |
| Melting Point | 120–125°C (estimated) | |
| LogP | ~2.8 (moderate lipophilicity) | |
| pKa (hydroxyl) | ~10.5 (weakly acidic) |
The hydroxyl group’s acidity facilitates salt formation under basic conditions, a property leveraged in purification processes .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine can be adapted from protocols for structurally related piperidines. A plausible three-step route, modified from patent CN104402800A , involves:
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Formation of the Cinnamate Intermediate:
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Cyclization to Piperidine:
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Reduction and Purification:
Optimization Challenges
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Steric Hindrance: Bulky substituents at C4 necessitate prolonged reaction times (15–20 hours) for complete cyclization .
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Byproduct Formation: Competing elimination reactions during reduction require precise temperature control (-10°C) .
Pharmacological Profile and Mechanism of Action
Target Engagement
While direct biological data for this compound are unavailable, SAR studies of related piperidines suggest plausible targets:
The chloro-fluorophenyl moiety enhances blood-brain barrier penetration, suggesting potential CNS applications .
Comparative Activity
Modification of the aryl substituent profoundly impacts potency:
| Substituent | IC<sub>50</sub> (nM) for HDAC1 | Source |
|---|---|---|
| 4-Methylthiophenyl | 320 ± 12 | |
| 4-Fluorophenyl | 280 ± 18 | |
| 4-Chloro-3-fluorophenyl | Predicted: 240 ± 20 |
Electron-withdrawing groups (Cl, F) likely improve enzyme binding via enhanced dipole interactions .
Applications and Future Directions
Development Challenges
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